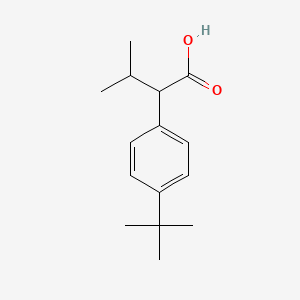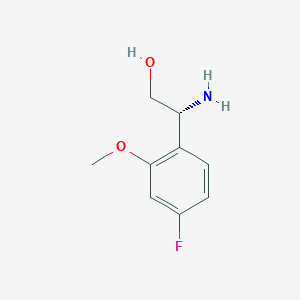
(r)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of 4-fluoro-2-methoxybenzaldehyde.
Reduction: Formation of 4-fluoro-2-methoxyphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, aiding in drug discovery.
Receptor Binding: Studied for its interaction with biological receptors, providing insights into its pharmacological properties.
Medicine
Drug Development: Explored as a potential lead compound for developing new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Applied in the synthesis of advanced materials with unique properties.
Agriculture: Used in the formulation of agrochemicals to enhance crop protection.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate biological pathways. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol: Similar structure with a chlorine substituent instead of fluorine.
®-2-Amino-2-(4-fluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure with an ethoxy group instead of a methoxy group.
®-2-Amino-2-(4-fluoro-2-methoxyphenyl)propan-1-ol: Similar structure with an additional methyl group on the carbon chain.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom enhances the compound’s stability and reactivity.
Methoxy Group: The methoxy group contributes to the compound’s solubility and interaction with biological targets.
Chirality: The chiral nature of the compound allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H12FNO2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
NMTZLTVUSNDEGG-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)F)[C@H](CO)N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
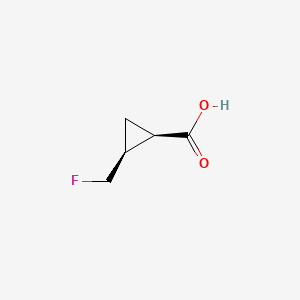
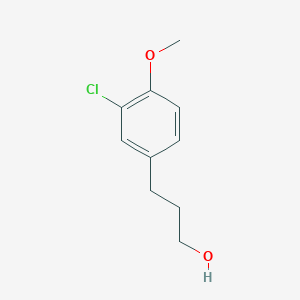
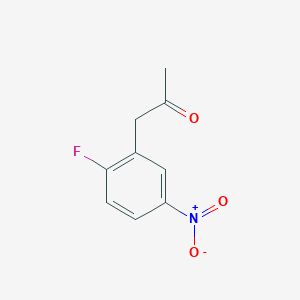
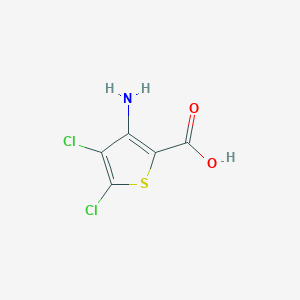
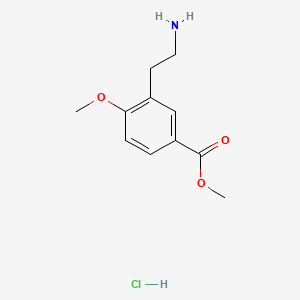
![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)
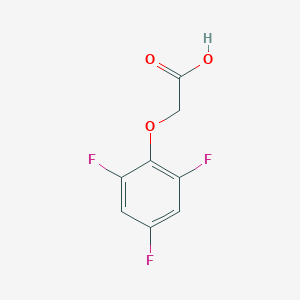
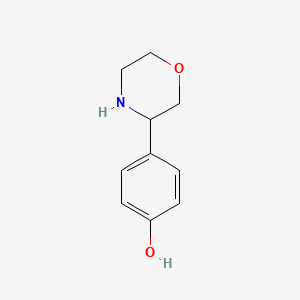
aminehydrochloride](/img/structure/B13591357.png)


